molecular formula C19H21ClN6O B11224286 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

Cat. No.: B11224286
M. Wt: 384.9 g/mol
InChI Key: QOBGCFKRYSSNAL-UHFFFAOYSA-N
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Description

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 5-chloro-2-methylphenylhydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone. The hydrazone is then cyclized under acidic or basic conditions to yield the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the cyclohexanecarbohydrazide moiety: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with cyclohexanecarbohydrazide under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction is typically catalyzed by a small amount of glacial acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

InChI

InChI=1S/C19H21ClN6O/c1-12-7-8-14(20)9-16(12)26-18-15(10-23-26)17(21-11-22-18)24-25-19(27)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,25,27)(H,21,22,24)

InChI Key

QOBGCFKRYSSNAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4

Origin of Product

United States

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